REACTION_CXSMILES
|
CS[CH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]3[N:14]=[CH:13][S:12][C:10]3=2)[NH:5][C:4]1=[O:15].C(O)(=O)C>C1COCC1.[Zn]>[S:12]1[C:10]2=[C:11]3[C:6](=[CH:7][CH:8]=[C:9]2[N:14]=[CH:13]1)[NH:5][C:4](=[O:15])[CH2:3]3
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
CSC1C(NC2=CC=C3C(=C12)SC=N3)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until all the starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 500-mL Erlenmeyer flask was added a stir bar
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
STIRRING
|
Details
|
The heterogeneous mixture was then stirred
|
Type
|
FILTRATION
|
Details
|
filtered through a one half-inch pad of celite
|
Type
|
WASH
|
Details
|
The residue on the filter pad was washed with additional THF
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a wet solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with MeOH
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC=2C1=C1CC(NC1=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |